The A14 protein is derived from the Vaccinia virus, a virus historically used as a vaccine against smallpox. Research on A14 has primarily focused on its role in viral replication and assembly, as well as its potential implications in virology and immunology.
FPR-A14 is classified as a viral membrane protein. It is characterized by its involvement in the early stages of viral morphogenesis, particularly in the formation and maturation of viral membranes. The classification of this protein highlights its significance in understanding viral pathogenesis and developing antiviral strategies.
The synthesis of FPR-A14 involves recombinant DNA technology, where the gene encoding the A14 protein is cloned into an expression vector. This vector is then introduced into host cells (often bacterial or eukaryotic) to produce the A14 protein in large quantities.
The construction of mutant alleles of the A14 gene has been achieved using techniques such as overlap polymerase chain reaction (PCR). This method allows for targeted mutations to be introduced into specific regions of the gene, facilitating the study of structural and functional motifs within the A14 protein. Additionally, purification techniques such as ultracentrifugation and sucrose gradient banding are employed to isolate the expressed protein for further analysis.
The molecular structure of FPR-A14 has been studied extensively through various biochemical techniques. The protein contains multiple transmembrane domains that facilitate its integration into cellular membranes. Structural studies have indicated that the N-terminal region and specific flanking regions are critical for its biological function.
Research indicates that A14 undergoes N-linked glycosylation, although only a minority of molecules are glycosylated in vivo. The phosphorylation status of A14 has also been characterized, identifying key sites that are essential for its activity during viral assembly.
FPR-A14 participates in several biochemical reactions crucial for viral replication. Its interactions with other viral proteins and host cell factors are pivotal for the formation of virosomes and other structures necessary for viral morphogenesis.
The absence of A14 leads to significant defects in viral morphogenesis, characterized by the accumulation of aberrant vesicles and incomplete structures. This observation underscores the importance of A14 in facilitating proper membrane biogenesis within infected cells.
The mechanism by which FPR-A14 operates involves its role in mediating interactions between viral components and cellular membranes. It is hypothesized that A14 assists in recruiting cellular membrane components necessary for forming mature virions.
Studies suggest that FPR-A14's functionality is linked to its post-translational modifications, which influence its interactions with other proteins involved in viral assembly. The presence of specific phosphorylation sites appears to modulate these interactions dynamically.
FPR-A14 is a hydrophobic membrane protein characterized by multiple transmembrane segments. Its solubility properties are influenced by its lipid bilayer environment, which affects its stability and functional interactions.
The chemical properties of FPR-A14 include its susceptibility to proteolytic cleavage and modifications such as glycosylation. These properties play a crucial role in determining how the protein interacts within cellular environments and contributes to viral assembly processes.
FPR-A14 has significant scientific applications, particularly in virology research. Understanding this protein's structure and function can aid in developing antiviral therapies targeting poxviruses and related pathogens. Additionally, insights gained from studying FPR-A14 may inform vaccine development strategies by elucidating mechanisms underlying immune responses to viral infections.
Formyl peptide receptors (FPRs) constitute a family of G-protein-coupled receptors (GPCRs) initially identified in phagocytic leukocytes for their role in host defense. Human FPRs comprise three subtypes: FPR1, FPR2/ALX, and FPR3, encoded by distinct genes clustered on chromosome 19q13.3 [5]. These receptors exhibit Gi-protein coupling, triggering intracellular calcium flux, ERK phosphorylation, and chemotaxis upon activation [4] [5]. Notably, FPRs are expressed in neuronal tissues, including the spinal cord, hippocampus, and sensory systems, and are implicated in neurodegenerative diseases (e.g., Alzheimer’s, Parkinson’s) and neurological cancers (e.g., neuroblastoma, glioblastoma) [4] [5] [6].
Table 1: Human FPR Subtypes and Key Characteristics
Subtype | Key Ligands | Primary Signaling Pathways | Neuronal Expression |
---|---|---|---|
FPR1 | fMLF (high affinity) | Ca²⁺ mobilization, chemotaxis | Spinal cord, hippocampus, sensory systems |
FPR2/ALX | Amyloid-β, Annexin A1 | Pro-/anti-inflammatory balance | Widely distributed in CNS |
FPR3 | F2L peptide | Ligand scavenging (constitutive endocytosis) | Limited data |
In neuroblastoma and glioblastoma, FPR1 overexpression correlates with tumor aggressiveness and poor prognosis. Activation promotes angiogenesis, metastasis, and autocrine growth signaling, positioning FPRs as therapeutic targets [4] [6].
FPR-A14 (CAS 329691-12-5) is a potent synthetic non-peptide agonist of formyl peptide receptors, with selectivity for FPR1 and FPR2. Its chemical structure (C₂₃H₂₀N₂O₅; MW 404.42) features a benzodioxolane hydrazide scaffold [1] [9] [10]. FPR-A14 activates neutrophil chemotaxis (EC₅₀ = 42 nM) and Ca²⁺ mobilization (EC₅₀ = 630 nM) via pertussis toxin-sensitive G-proteins, confirming GPCR-mediated signaling [1] [10].
Table 2: In Vitro Agonist Activity of FPR-A14
Biological Process | EC₅₀ Value | Cell Type | Receptor Involvement |
---|---|---|---|
Neutrophil chemotaxis | 42 nM | Human neutrophils | FPR1/FPR2 |
Ca²⁺ mobilization | 630 nM | Human neutrophils | FPR1/FPR2 |
Neuronal differentiation | 4–10 μM | Mouse neuroblastoma (N2a) | Primarily FPR1 |
In neuronal contexts, FPR-A14 (1–10 μM) induces dose-dependent differentiation in mouse neuroblastoma N2a cells, with three distinct morphological phenotypes observed. This differentiation is inhibited by FPR1 antagonists (Boc-MLF, cyclosporin H) but not FPR2 antagonists (WRW4), indicating FPR1-dependence [2] [4]. At 100 μM, similar effects occur in human neuroblastoma lines (IMR-32, SH-SY5Y) [4]. Mechanistically, FPR-A14 triggers reactive oxygen species (ROS)-activated pathways linked to neurogenesis, suggesting potential for neuronal regeneration therapies [4] [5].
Table 3: FPR-A14-Induced Differentiation in Neuroblastoma Cells
Cell Line | FPR-A14 Concentration | Differentiation Rate | Key Morphological Changes |
---|---|---|---|
Mouse N2a | 4 μM | 32.0% | Axon-like processes (> cell body radius) |
Mouse N2a | 6 μM | 64.9% | Multiple non-archetypal morphologies |
Mouse N2a | 10 μM | 93.3% | Three distinct differentiated forms |
Human IMR-32 | 100 μM | Significant | Similar to N2a morphologies |
Human SH-SY5Y | 100 μM | Significant | Similar to N2a morphologies |
Receptor Specificity Insights:
These properties make FPR-A14 a critical tool for probing FPR signaling in cancer neuroscience and neurodegeneration research.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7